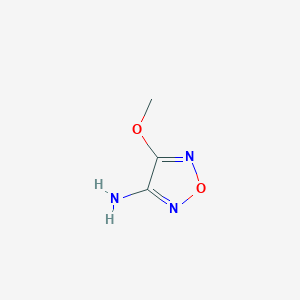

4-Methoxy-1,2,5-oxadiazol-3-amine

Description

Significance of Oxadiazole Heterocycles in Contemporary Chemical and Biological Sciences

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to the life sciences. ijpsr.info Among these, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. bohrium.comnih.gov The inherent stability of the oxadiazole ring in biological systems makes it a desirable feature in the design of therapeutic agents. researchgate.net

Oxadiazole derivatives have demonstrated a vast spectrum of pharmacological activities. bohrium.com Researchers have successfully developed and identified oxadiazole-based compounds with applications as:

Anticancer agents bohrium.comresearchgate.net

Antimicrobial (antibacterial and antifungal) agents mdpi.com

Anti-inflammatory and analgesic drugs mdpi.comalliedacademies.org

Antiviral compounds, including anti-HIV agents bohrium.comresearchgate.net

Anticonvulsants and antidepressants bohrium.comresearchgate.net

Herbicidal and insecticidal agents in agriculture ijpsr.infomdpi.com

This wide range of biological responses has cemented the oxadiazole moiety as a "privileged structure" in drug discovery, continually prompting synthetic and medicinal chemists to explore new derivatives. bohrium.com The four main isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole) each confer distinct properties to the molecules they are part of, allowing for fine-tuning of biological and physical characteristics. bohrium.comijper.org

| Isomer | Key Characteristics | Prominent Applications |

|---|---|---|

| 1,2,4-Oxadiazole | Well-studied, versatile synthetic routes. chim.it Bioisostere for esters and amides. chim.it | Widespread in medicinal chemistry. nih.govacs.org |

| 1,3,4-Oxadiazole (B1194373) | Thermally stable isomer. mdpi.comalliedacademies.org Associated with a broad range of biological activities. mdpi.com | Antiviral (e.g., Raltegravir), anticancer, and antibacterial agents. mdpi.com |

| 1,2,5-Oxadiazole (Furazan) | Electron-withdrawing nature. researchgate.net Ring is susceptible to cleavage. mdpi.com Used in energetic materials. mdpi.comresearchgate.net | Medicinal chemistry (less common), high-energy materials. nih.govresearchgate.net |

| 1,2,3-Oxadiazole | Less common and relatively less explored compared to other isomers. | Mainly of academic interest in synthetic and theoretical chemistry. |

The Unique Context and Research Importance of 1,2,5-Oxadiazoles (Furazans)

Among the oxadiazole isomers, the 1,2,5-oxadiazole ring system, commonly known as furazan (B8792606), possesses a unique set of properties that distinguishes it from its more frequently studied 1,2,4- and 1,3,4-counterparts. nih.govacs.orgresearchgate.net While the latter isomers are ubiquitous in medicinal chemistry, furazans are less common, carving out a niche in specialized areas of research. nih.govacs.org

The furazan ring is characterized by its high positive enthalpy of formation and electron-withdrawing nature. mdpi.comresearchgate.net These characteristics make furazan derivatives valuable in the field of energetic materials, as their decomposition can release environmentally benign nitrogen gas. mdpi.com

In the context of medicinal chemistry, the furazan scaffold is of growing interest. researchgate.net Its incorporation into a molecule can significantly alter physical and biological properties. nih.gov For instance, N-oxide derivatives of furazans, known as furoxans, are capable of releasing nitric oxide (NO) under physiological conditions, a property exploited in the development of vasodilating agents. researchgate.net Furthermore, furazan-based compounds have been investigated for a variety of biological activities, including antiproliferative, antibacterial, and antiparasitic effects. researchgate.net The planar, aromatic nature of the ring also allows it to serve as a linker to orient substituents in a specific, desired three-dimensional space. researchgate.net

Specific Academic and Research Relevance of 4-Methoxy-1,2,5-oxadiazol-3-amine

4-Methoxy-1,2,5-oxadiazol-3-amine (CAS No. 78350-48-8) is a specific derivative of the furazan ring system. Its structure is defined by an amino group (-NH₂) at position 3 and a methoxy (B1213986) group (-OCH₃) at position 4 of the 1,2,5-oxadiazole core. This particular arrangement of functional groups makes it a valuable building block in synthetic chemistry and a subject of investigation for potential biological activities.

| Chemical Properties of 4-Methoxy-1,2,5-oxadiazol-3-amine | |

|---|---|

| Molecular Formula | C₃H₅N₃O₂ uni.lu |

| Molecular Weight | 115.09 g/mol uni.lusinfoochem.com |

| CAS Number | 78350-48-8 sinfoochem.com |

| InChI Key | BZXHBVIPEFVWOR-UHFFFAOYSA-N uni.lu |

The academic relevance of this compound stems from several key aspects:

Synthetic Utility: The presence of two different functional groups—an amine and a methoxy group—on the furazan ring allows for a variety of chemical transformations. The amino group can undergo reactions typical of primary amines, while the methoxy group can potentially be involved in substitution reactions. This makes the compound a versatile precursor for the synthesis of more complex, substituted furazan derivatives.

Scaffold for Medicinal Chemistry: Research on related 3-amino-1,2,5-oxadiazoles with substituents at the 4-position suggests these scaffolds are of significant interest for discovering compounds with valuable pharmacological activity. mdpi.com Studies on similar molecules have indicated potential anticancer and antimicrobial properties. For example, derivatives of 1,2,5-oxadiazole containing a pyrrole (B145914) group have shown antiproliferative activity. mdpi.com

Probing Molecular Interactions: The specific combination of the electron-withdrawing furazan ring with an electron-donating amino group and a methoxy group creates a unique electronic profile. This allows researchers to use it as a chemical probe to study interactions with biological targets like enzymes and receptors. smolecule.com

Overview of Current Research Trends Pertaining to the Compound

Current research involving 4-Methoxy-1,2,5-oxadiazol-3-amine and its structural analogs appears to be focused primarily on its application as a key intermediate in the synthesis of novel heterocyclic systems and as a scaffold for drug discovery.

The primary trend is its use as a building block. Chemists are exploring its reactivity to construct more elaborate molecules. For instance, the amino group can be a handle for building larger structures, as demonstrated in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine from a related diamine precursor. mdpi.com

In medicinal chemistry, the focus is on leveraging the 1,2,5-oxadiazole core for its potential biological effects. Research on analogous structures suggests that derivatives could be explored for anticancer, antimicrobial, and anti-inflammatory activities. The exploration of such derivatives is a continuing area of interest, with the goal of identifying new lead compounds for therapeutic development. While specific, in-depth studies on 4-Methoxy-1,2,5-oxadiazol-3-amine itself are not widely published in top-tier journals, its availability from chemical suppliers indicates its use in ongoing research and development projects. 1stsci.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c1-7-3-2(4)5-8-6-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXHBVIPEFVWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341736 | |

| Record name | 4-Methoxy-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78350-48-8 | |

| Record name | 4-Methoxy-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 1,2,5 Oxadiazol 3 Amine and Its Analogues

Established Approaches for 1,2,5-Oxadiazole Core Synthesis

The construction of the 1,2,5-oxadiazole ring system is a fundamental aspect of synthesizing compounds like 4-Methoxy-1,2,5-oxadiazol-3-amine. Several established methods are employed to create this heterocyclic core.

Cyclization Reactions in 1,2,5-Oxadiazole Formation

The primary and most traditional method for forming the 1,2,5-oxadiazole ring is through the cyclization of α-dioximes. chemicalbook.com This process typically involves a dehydration reaction, where a molecule of water is removed from the dioxime to facilitate ring closure. A common approach is the thermal dehydration of glyoxime (B48743) in the presence of a dehydrating agent like succinic anhydride. wikipedia.org The reaction is often exothermic and requires careful temperature control. wikipedia.org

Another significant cyclization strategy involves the deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans). chemicalbook.com Furoxans can be reduced to the corresponding furazans using various reagents, such as trialkylphosphites. chemicalbook.com This method is versatile and allows for the synthesis of 1,2,5-oxadiazoles with a range of substituents. chemicalbook.com

More contemporary methods include the use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to induce the formation of the furazan (B8792606) ring from bisoximes at ambient temperatures. organic-chemistry.org This approach offers the advantage of milder reaction conditions, which can be beneficial when dealing with sensitive functional groups. organic-chemistry.org

Precursor Chemistry and Reaction Pathways in Furazan Synthesis

The synthesis of the 1,2,5-oxadiazole core begins with the appropriate precursor molecules. The most common precursors are 1,2-dicarbonyl compounds, which are converted to their corresponding α-dioximes by reaction with hydroxylamine. chemicalbook.comwikipedia.org For instance, glyoxal (B1671930) is the precursor to the parent furazan ring. wikipedia.org

The reaction pathway for the cyclodehydration of α-dioximes is believed to proceed through the formation of a more reactive intermediate that readily loses water to form the stable aromatic 1,2,5-oxadiazole ring. The choice of dehydrating agent, such as thionyl chloride or succinic anhydride, can influence the reaction conditions and yield. chemicalbook.com

In the synthesis of substituted furazans, the nature of the starting dicarbonyl compound dictates the substituents on the final heterocyclic ring. For example, dimethylglyoxime (B607122) is used to prepare 3,4-dimethylfurazan. wikipedia.org The synthesis of amino- and cyano-substituted furazans, which are important intermediates, often starts from precursors like malononitrile. frontiersin.org These precursors undergo nitrosation and oximation followed by dehydration and cyclization to form the desired furazan structure. frontiersin.org

Targeted Synthesis of 4-Methoxy-1,2,5-oxadiazol-3-amine

While general methods for furazan synthesis are well-established, the specific synthesis of 4-Methoxy-1,2,5-oxadiazol-3-amine requires a targeted approach to introduce the desired methoxy (B1213986) and amine functionalities at the correct positions on the 1,2,5-oxadiazole ring.

Optimization of Reaction Conditions and Catalysis

The synthesis of asymmetrically substituted furazans like 4-Methoxy-1,2,5-oxadiazol-3-amine necessitates careful control over reaction conditions to achieve the desired product. This includes optimizing temperature, reaction time, and the choice of solvents and reagents. For the introduction of the methoxy group, a suitable precursor would be required that can be converted to the final product.

While specific catalytic methods for the direct synthesis of 4-Methoxy-1,2,5-oxadiazol-3-amine are not extensively detailed in the provided search results, acid catalysis is a common strategy in cyclization reactions for the formation of oxadiazoles (B1248032). acs.orgacs.org For instance, p-toluenesulfonic acid (p-TSA) and acetic acid are used to promote the regioselective cyclization in the synthesis of other substituted oxadiazoles. acs.orgacs.org The choice of catalyst can significantly impact the reaction rate and selectivity.

Regioselectivity Control and Yield Enhancement Strategies

A key challenge in the synthesis of asymmetrically substituted heterocycles is controlling the regioselectivity, ensuring that the functional groups are placed at the desired positions. In the context of 4-Methoxy-1,2,5-oxadiazol-3-amine, this means introducing the methoxy group at the 4-position and the amine group at the 3-position.

Regioselectivity can often be controlled by the judicious choice of starting materials and the reaction sequence. For example, starting with a precursor that already contains one of the desired functional groups or a precursor that directs the introduction of the second group to a specific position is a common strategy. The synthesis of other substituted 1,3,4-oxadiazoles has demonstrated that reagent-based methods can achieve regioselective cyclization. nih.gov

To enhance the yield of the target compound, various strategies can be employed. These include the careful optimization of reaction parameters as mentioned earlier, as well as the use of protecting groups to prevent unwanted side reactions. Purification techniques such as flash column chromatography are often necessary to isolate the desired product from a mixture of regioisomers and byproducts. mdpi.com

Chemical Derivatization of the 4-Methoxy-1,2,5-oxadiazol-3-amine Scaffold

The 4-Methoxy-1,2,5-oxadiazol-3-amine scaffold possesses functional groups, namely the amino group and the methoxy group, that can be further modified to create a library of new compounds with potentially diverse properties.

The amino group is a versatile handle for derivatization. It can undergo a variety of reactions, such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. nih.gov It can also be alkylated or used in coupling reactions to introduce a wide range of substituents. The reactivity of the amino group on a furazan ring can be influenced by the other substituents present. frontiersin.org

The methoxy group can also be a site for chemical modification, although it is generally less reactive than the amino group. Demethylation to the corresponding hydroxyl group would open up further avenues for derivatization, such as etherification or esterification.

The derivatization of similar amino-substituted oxadiazoles has been explored to generate compounds with interesting biological activities. For example, the amino group of 3-aminofurazan derivatives has been coupled with various carboxylic acids to explore structure-activity relationships. nih.gov Similarly, derivatization of the amino group of other heterocyclic amines is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. nih.gov

Transformations Involving the Amino Functionality

The amino group on the 1,2,5-oxadiazole ring is a versatile handle for introducing molecular diversity. While specific literature on the direct transformation of the amino group of 4-Methoxy-1,2,5-oxadiazol-3-amine is limited, the reactivity of amino-substituted oxadiazoles is well-established, allowing for a variety of classical amine reactions.

Key transformations can include:

Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the properties of the parent compound.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines (Schiff bases), which are valuable intermediates for further synthetic elaborations. For other types of oxadiazoles, Schiff bases have been synthesized to create new series of derivatives. nih.gov

Diazotization: The primary amino group can be converted into a diazonium salt. This intermediate, while potentially unstable, can be used in Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, or hydroxyl groups, onto the oxadiazole ring.

Alkylation: Direct alkylation of the amino group can produce secondary and tertiary amines, although controlling the degree of alkylation can be challenging.

These functionalization strategies are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. For instance, the synthesis of various 2-amino-5-substituted-1,3,4-oxadiazoles highlights the utility of the amino group as a synthetic precursor. acs.org

Modifications of the Methoxy Group

The methoxy group at the 4-position of the oxadiazole ring offers another site for chemical modification, primarily through ether cleavage.

O-Dealkylation: The most common transformation is the cleavage of the methyl-oxygen bond to yield the corresponding 3-amino-1,2,5-oxadiazol-4-ol (a hydroxamic acid derivative). This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Oxidative Demethylation: In some heterocyclic systems, the methoxy group can be susceptible to oxidation. For example, in the related compound 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, the methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

These modifications are significant as the resulting hydroxyl group can be further functionalized, for example, through etherification or esterification, to generate a new set of analogues with potentially different physicochemical properties.

Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazole Ring System

The reactivity of the 1,2,5-oxadiazole ring itself dictates the possibilities for direct substitution.

Electrophilic Substitution: The 1,2,5-oxadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and one oxygen atom. This inherent electron deficiency makes the ring generally resistant to electrophilic attack such as nitration or Friedel-Crafts acylation. thieme-connect.de Forcing conditions may lead to N-alkylation of one of the ring nitrogens rather than C-substitution. thieme-connect.de

Nucleophilic Substitution: The 1,2,5-oxadiazole ring's low reactivity also extends to nucleophiles. thieme-connect.de However, nucleophilic substitution becomes a viable and synthetically useful pathway if the ring is substituted with a good leaving group, such as a halogen or a nitro group. thieme-connect.de Nitro-1,2,5-oxadiazoles are particularly useful starting materials for this purpose as they are readily accessible. thieme-connect.de In the case of 4-Methoxy-1,2,5-oxadiazol-3-amine, neither the amino nor the methoxy group is a suitable leaving group for a typical nucleophilic aromatic substitution reaction. Therefore, to synthesize analogues via this route, one would need to start from a precursor like a 3-amino-4-halo-1,2,5-oxadiazole and then introduce various nucleophiles.

Sustainable and Green Chemistry Methodologies in Oxadiazole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of oxadiazoles has benefited significantly from the application of green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous substances. nih.govresearchgate.net

Several green methodologies have been successfully applied to the synthesis of various oxadiazole isomers:

Microwave-Assisted Synthesis: This is one of the most prominent green techniques. nih.gov Microwave irradiation can dramatically reduce reaction times, minimize the formation of byproducts, and increase product yields compared to conventional heating methods. nih.govresearchgate.net It is often used for the cyclization steps in forming the oxadiazole ring. researchgate.net

Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solid reagents together, sometimes with a catalytic amount of liquid (liquid-assisted grinding), eliminates the need for bulk solvents. researchgate.net This method is simple, cost-effective, and reduces chemical waste. researchgate.net An environmentally benign mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported as an alternative to solvent-based methods. organic-chemistry.org

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with safer alternatives like water or ethanol, or using heterogeneous catalysts that can be easily recovered and recycled, are key aspects of green synthesis. nih.govresearchgate.net For example, copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.gov

Photocatalysis: The use of visible light in the presence of an organic dye as a photoredox catalyst represents a sustainable approach for certain oxidative cyclization reactions leading to oxadiazoles. researchgate.net

These sustainable technologies offer powerful tools for the efficient and environmentally responsible production of oxadiazole derivatives. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of 4 Methoxy 1,2,5 Oxadiazol 3 Amine

Influence of the Methoxy (B1213986) Group on Electronic Distribution and Reactivity

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a π-excessive heterocycle. chemicalbook.com The presence of a methoxy group (-OCH₃) at the 4-position significantly influences the electronic distribution within the ring. The oxygen atom of the methoxy group, through its lone pairs, can donate electron density to the oxadiazole ring via a resonance effect. This electron-donating characteristic increases the electron density on the ring, which can, in turn, affect its reactivity towards electrophiles and nucleophiles.

The increased electron density may render the ring more susceptible to electrophilic attack compared to an unsubstituted furazan. Conversely, it might decrease the ring's susceptibility to nucleophilic attack. The precise nature of this influence is a subject of ongoing research, with studies on related methoxy-substituted oxadiazoles (B1248032) and other heterocyclic systems providing valuable insights. semanticscholar.orgnih.gov For instance, in some methoxyphenyl-containing heterocyclic compounds, the methoxy group has been observed to enhance biological activity, which could be linked to its electronic effects. researchgate.netsigmaaldrich.com

Reactivity Profile of the Amino Group

The exocyclic amino group (-NH₂) at the 3-position is a key site of reactivity in 4-Methoxy-1,2,5-oxadiazol-3-amine. Its nucleophilic character allows it to participate in a variety of chemical transformations. However, the strong electron-withdrawing nature of the 1,2,5-oxadiazole ring can diminish the nucleophilicity of the amino group. researchgate.net

Imination Reactions and Schiff Base Formation

The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. bibliomed.org This condensation reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of Schiff bases is a versatile method for introducing new functionalities and has been explored with various amino-substituted heterocyclic compounds. researchgate.netnih.gov The reactivity in these transformations can be influenced by the electronic properties of both the amino compound and the carbonyl partner.

Acylation and Amidation Reactions

The amino group of 4-Methoxy-1,2,5-oxadiazol-3-amine can undergo acylation reactions with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. lookchemmall.comresearchgate.net This reaction involves the nucleophilic substitution at the acyl carbon. The resulting amide linkage can significantly alter the chemical and biological properties of the parent molecule. The efficiency of these reactions can be dependent on the reaction conditions and the reactivity of the acylating agent.

Strategies for Alkylation of the Exocyclic Nitrogen

Alkylation of the exocyclic amino group can be achieved using various alkylating agents. However, direct alkylation can sometimes be challenging due to the reduced nucleophilicity of the amino group and the potential for competing reactions at the ring nitrogen atoms under forcing conditions. thieme-connect.de Strategies to achieve selective N-alkylation might involve the use of specific catalysts or protecting group methodologies to enhance the desired reactivity.

Stability and Ring-Opening/Rearrangement Mechanisms of the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole ring is generally considered to be a stable aromatic system. thieme-connect.de However, under certain conditions, it can undergo ring-opening or rearrangement reactions. The stability of the ring is influenced by its substituents. While 3,4-disubstituted 1,2,5-oxadiazoles exhibit considerable stability towards alkali, monosubstituted derivatives can be susceptible to ring cleavage. thieme-connect.de

Ring-opening can be initiated by nucleophilic attack, particularly in fused ring systems or in the presence of activating groups. rsc.org For instance, aminative ring-opening has been observed in some pyrimidine-fused furoxans (1,2,5-oxadiazole N-oxides). rsc.org Rearrangement reactions, such as the Boulton-Katritzky rearrangement, are known for certain 1,2,5-oxadiazole derivatives, leading to the formation of new heterocyclic systems. thieme-connect.dechim.itosi.lvresearchgate.net

Oxidative and Reductive Transformation Pathways

The 1,2,5-oxadiazole ring system is generally more susceptible to reduction than to oxidation. thieme-connect.de Strong reducing agents, such as lithium aluminum hydride, can cause ring cleavage. thieme-connect.de Catalytic hydrogenation, on the other hand, may selectively reduce fused homocyclic rings without affecting the 1,2,5-oxadiazole core. thieme-connect.de

Oxidative transformations of the 1,2,5-oxadiazole ring itself are less common. However, substituents on the ring can undergo oxidation. For example, an amino group could potentially be oxidized. In a related compound, the partial oxidation of a bis-amino-substituted oxadiazole derivative using hydrogen peroxide in sulfuric acid has been reported. mdpi.com The N-oxide derivative of 1,2,5-oxadiazole, known as furoxan, is a related structure that is often involved in the chemistry of these systems and can be formed through oxidative processes. researchgate.netresearchgate.net

Detailed Mechanistic Studies of Key Chemical Reactions

In-depth investigations into the reaction mechanisms of 4-Methoxy-1,2,5-oxadiazol-3-amine provide critical insights into its chemical properties and potential applications. The primary reactions of interest include nucleophilic aromatic substitution (SNAr), oxidation of the amino group, and reduction of the oxadiazole ring.

Nucleophilic Aromatic Substitution (SNAr)

The 1,2,5-oxadiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The methoxy group, being a good leaving group, can be displaced by various nucleophiles. The reaction is believed to proceed through a classical SNAr mechanism, which involves a two-step addition-elimination pathway.

Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the methoxy group. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The electron-withdrawing nature of the furazan ring helps to stabilize this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: The methoxy group is subsequently eliminated as a methoxide (B1231860) ion (CH₃O⁻), restoring the aromaticity of the ring and yielding the substituted product.

The presence of the amino group at the adjacent position can influence the regioselectivity and rate of the reaction through its electronic effects.

| Step | Description | Intermediate/Product |

| 1 | Attack of the nucleophile on the carbon attached to the methoxy group. | Meisenheimer-like complex |

| 2 | Departure of the methoxide leaving group. | Substituted 1,2,5-oxadiazole |

This is an interactive data table. Click on the headers to sort.

Oxidation Reactions

The amino group of 4-Methoxy-1,2,5-oxadiazol-3-amine can be oxidized to form various nitrogen-containing functional groups, such as nitro or azo compounds. The choice of oxidizing agent and reaction conditions determines the final product. For instance, partial oxidation can lead to the formation of azofurazans.

A proposed mechanism for oxidation often involves the initial formation of a radical cation, followed by further oxidation and rearrangement steps. The specific intermediates and transition states are highly dependent on the oxidant used.

Reduction Reactions

Reduction of the 1,2,5-oxadiazole ring in 4-Methoxy-1,2,5-oxadiazol-3-amine can lead to ring cleavage and the formation of diamine derivatives. Strong reducing agents are typically required for this transformation. The mechanism is complex and can proceed through various pathways, potentially involving radical anions as intermediates. The exact nature of the products depends on the reduction potential of the reagent and the stability of the intermediates formed.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the optimized molecular geometry, bond lengths, bond angles, and electronic properties such as orbital energies and charge distributions.

For derivatives of the furazan (B8792606) ring, DFT methods have been widely employed to understand their fundamental properties. researchgate.netdtic.mil For instance, studies on substituted furazans often utilize functionals like B3LYP or B3PW91 with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) to obtain optimized geometries and electronic parameters. cetjournal.itresearchgate.net

A hypothetical DFT calculation on 4-Methoxy-1,2,5-oxadiazol-3-amine would yield important parameters, as illustrated in the table below. These parameters are essential for understanding the molecule's stability and reactivity.

| Parameter | Description | Hypothetical Value Range for a Substituted Furazan |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -400 to -500 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | -6 to -8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | -1 to -3 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 3 to 5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2 to 4 Debye |

Quantum Chemical Approaches for Reaction Energetics and Transition States

Quantum chemical calculations are pivotal in exploring reaction mechanisms, allowing for the determination of reaction energies, activation barriers, and the structures of transition states. sigmaaldrich.com These calculations can predict the feasibility of a chemical reaction and provide a detailed understanding of the reaction pathway at a molecular level. nih.gov

For furazan derivatives, quantum chemical methods can be applied to study various reactions, such as electrophilic or nucleophilic substitution on the ring, or reactions involving the substituents. For 4-Methoxy-1,2,5-oxadiazol-3-amine, potential reactions for computational study could include N-acylation of the amino group or ether cleavage of the methoxy (B1213986) group.

A study on the synthesis of 3-amino-4-nitrofurazan from 3,4-diaminofurazan (B49099) utilized reaction calorimetry and kinetic modeling, which could be complemented by quantum chemical calculations to elucidate the multi-step reaction mechanism and the associated energy profiles. cetjournal.it Computational analysis of the decomposition of furazan-based energetic materials has also been a subject of interest, where understanding the initial bond-breaking events and subsequent reaction pathways is critical. dtic.mil

The following table outlines the types of data that would be generated from a quantum chemical study of a hypothetical reaction involving 4-Methoxy-1,2,5-oxadiazol-3-amine.

| Parameter | Description | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of a reaction, considering enthalpy and entropy. | Determines the spontaneity of a reaction. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Governs the rate of the reaction. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Provides insight into the mechanism of bond formation and breaking. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

While no specific QSAR studies on 4-Methoxy-1,2,5-oxadiazol-3-amine were identified, the methodology is applicable to this class of compounds. A QSAR study would involve synthesizing a series of derivatives of 4-Methoxy-1,2,5-oxadiazol-3-amine with varied substituents and measuring their biological activity (e.g., enzyme inhibition, receptor binding). Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

For example, a 3D-QSAR study on oxadiazole derivatives as anti-Alzheimer agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. Similarly, QSAR analysis has been applied to furanone derivatives to identify key structural features for COX-2 inhibition. nih.gov

A hypothetical QSAR study on aminofurazan derivatives might involve the descriptors shown in the table below.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Shape and size of the molecule in 3D space. |

| Electronic | Partial Atomic Charges | Distribution of electrons within the molecule. |

| Lipophilicity | LogP | Partitioning between an oily and an aqueous phase. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a powerful tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Although no specific molecular docking studies for 4-Methoxy-1,2,5-oxadiazol-3-amine are available in the searched literature, the methodology is broadly applied to heterocyclic compounds. For example, docking studies have been performed on 1,3,4-oxadiazole (B1194373) derivatives to investigate their potential as inhibitors of various enzymes. Similarly, furan (B31954) derivatives have been docked into the active sites of enzymes to understand their biological activities.

A molecular docking simulation of 4-Methoxy-1,2,5-oxadiazol-3-amine into a hypothetical target protein would involve preparing the 3D structures of both the ligand and the receptor, and then using a docking program to explore possible binding poses. The results would be scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction. The analysis of the docked pose would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The table below illustrates the typical output and analysis from a molecular docking study.

| Parameter | Description | Example Finding for a Hypothetical Docking Study |

|---|---|---|

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the receptor. | -7.5 kcal/mol |

| Hydrogen Bonds | Specific interactions between hydrogen bond donors and acceptors. | The amino group of the ligand forms a hydrogen bond with a backbone carbonyl of the protein. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | The furazan ring is situated in a hydrophobic pocket of the active site. |

| Electrostatic Interactions | Interactions between charged or polar groups. | The oxygen atom of the methoxy group interacts with a positively charged residue. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME and toxicity prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential safety issues.

While specific in silico ADME/Tox data for 4-Methoxy-1,2,5-oxadiazol-3-amine is not available, numerous studies demonstrate the application of these methods to related heterocyclic compounds. For example, in silico ADMET prediction has been used to evaluate the oral bioavailability of thiazole (B1198619) Schiff base derivatives. Similarly, the toxic potential of various compounds can be assessed using predictive software that identifies potential structural alerts for toxicity.

A typical in silico ADME/Tox assessment of 4-Methoxy-1,2,5-oxadiazol-3-amine would involve using various software tools and web servers to predict a range of properties. The results would provide a preliminary profile of the compound's likely behavior in the body.

The following table presents a selection of common in silico ADME and toxicity parameters that would be evaluated.

| ADMET Property | Parameter Predicted | Significance for Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts how well the compound is absorbed from the gut. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross into the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Renal Clearance | Estimates how the compound is eliminated from the body. |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause genetic mutations. |

Mechanistic Insights into the Biological Activities of 4 Methoxy 1,2,5 Oxadiazol 3 Amine Derivatives

Identification and Characterization of Molecular Targets and Signaling Pathways

Derivatives of 1,2,5-oxadiazole and the broader oxadiazole class have demonstrated the ability to inhibit a variety of enzymes implicated in cancer and other diseases. nih.govnih.gov The 1,3,4-oxadiazole (B1194373) ring, a related isomer, is recognized as a versatile scaffold in medicinal chemistry with a wide range of biological activities. nih.gov

Kinase Inhibition: A derivative of 4-amino-1,2,5-oxadiazol-3-amine, GSK269962A, is a potent inhibitor of Rho kinase with an IC₅₀ of 1.6 nM, indicating its potential for anti-inflammatory and vasodilatory effects. Additionally, certain oxadiazole derivatives have been found to induce apoptosis in cancer cells by inhibiting EGFR and Src kinases.

Histone Deacetylase (HDAC) Inhibition: The 1,3,4-oxadiazole scaffold has been identified as a key component in the design of HDAC inhibitors. nih.gov Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been reported as potent and selective mechanism-based inhibitors of HDAC6. nih.gov These compounds undergo an enzyme-catalyzed ring-opening reaction, leading to a species that binds tightly to the zinc ion in the enzyme's active site, resulting in essentially irreversible inhibition. nih.gov

Topoisomerase Inhibition: While direct inhibition of topoisomerase by 4-methoxy-1,2,5-oxadiazol-3-amine itself is not extensively documented, the broader class of 1,3,4-oxadiazole derivatives has been noted for its potential to block these enzymes. nih.gov

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme for DNA synthesis and a target for cancer therapy. mdpi.com Hybrid molecules containing both 1,3,4-oxadiazole and 1,2,3-triazole moieties have been synthesized and shown to be effective inhibitors of the TS enzyme, with some compounds exhibiting greater activity than the standard drug pemetrexed. mdpi.com For instance, two such hybrid compounds, 12 and 13, inhibited TS with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, compared to 6.75 µM for pemetrexed. mdpi.com Eugenol-based 1,3,4-oxadiazole analogues have also been identified as potent TS inhibitors, with IC₅₀ values as low as 0.56 μM. rsc.org

Thymidine (B127349) Phosphorylase (TP) Inhibition: Over-expression of thymidine phosphorylase is linked to angiogenesis and cancer cell proliferation. nih.govnih.gov While research on direct inhibition by 4-methoxy-1,2,5-oxadiazol-3-amine derivatives is limited, other heterocyclic compounds, such as 4-hydroxybenzohydrazides, have been shown to inhibit TP. nih.govnih.gov Given the structural similarities and the known anticancer properties of oxadiazoles (B1248032), this remains an area of interest. nih.gov

The interaction of 4-methoxy-1,2,5-oxadiazol-3-amine derivatives with specific receptors can modulate their function, contributing to the observed biological effects. smolecule.com The methoxyphenyl group may enhance these interactions due to increased lipophilicity and electronic effects. smolecule.com For example, some 1,3,4-oxadiazole derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov

Proliferating Cell Nuclear Antigen (PCNA) Binding: PCNA is a key protein in DNA replication and repair, making it a therapeutic target. nih.govnih.gov While direct binding studies of 4-methoxy-1,2,5-oxadiazol-3-amine with PCNA are not specified, the general principle of small molecules inhibiting PCNA's protein-protein interactions is a viable strategy. nih.gov For instance, a small molecule inhibitor, T2 amino alcohol (T2AA), was designed to disrupt the interaction between PCNA and PIP-box containing proteins, inhibiting DNA replication. nih.gov This highlights the potential for designing oxadiazole-based compounds that could target this interaction.

Impact on Cellular Processes

The molecular interactions of 4-methoxy-1,2,5-oxadiazol-3-amine derivatives translate into significant effects on fundamental cellular processes, particularly those involved in cancer progression.

Several studies have demonstrated the ability of oxadiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells.

A series of novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their anticancer activity. nih.govacs.org The most effective compounds were found to induce apoptosis at a higher rate (16.10–21.54%) than the standard drug cisplatin (B142131) (10.07%). nih.govacs.org

One particular compound, 4h , showed an excellent cytotoxic profile against the A549 human lung cancer cell line with an IC₅₀ value of less than 0.14 μM and induced apoptosis in 19.20% of cells. acs.org

Another compound, 4f , was shown to cause mitochondrial membrane depolarization, a key event in the apoptotic pathway. nih.gov

Table 1: Apoptosis Induction by 1,3,4-Oxadiazole Derivatives in A549 Cells

| Compound | Apoptosis Rate (%) |

|---|---|

| 4f | 16.10 - 21.54 |

| 4h | 19.20 |

| 4i | 16.10 - 21.54 |

| 4k | 16.10 - 21.54 |

| 4l | 16.10 - 21.54 |

| Cisplatin (Standard) | 10.07 |

Data derived from studies on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives. nih.govacs.org

Derivatives of 1,2,5-oxadiazole have shown significant antiproliferative effects.

Pyrrole-substituted 1,2,5-oxadiazoles have been found to inhibit the proliferation of human cancer cell lines.

In studies on new 1,3,4-oxadiazole derivatives, several compounds exhibited a strong cytotoxic profile against various cancer cell lines. nih.govacs.org For example, compounds 4f, 4i, 4k, and 4l had IC₅₀ values ranging from 1.59 to 7.48 μM against the A549 cell line. nih.govacs.org

Furthermore, some of these compounds were found to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis. nih.gov Compounds 4h and 4l showed significant MMP-9 inhibition with IC₅₀ values of 1.65 and 2.55 μM, respectively. nih.gov

Table 2: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4f | A549 | 1.59 - 7.48 |

| 4h | A549 | <0.14 |

| 4i | A549 | 1.59 - 7.48 |

| 4k | A549 | 1.59 - 7.48 |

| 4l | A549 | 1.59 - 7.48 |

| 4g | C6 | 8.16 |

| 4h | C6 | 13.04 |

Data derived from studies on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of 1,2,5-Oxadiazole Derivatives

The biological activity of 1,2,5-oxadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are pivotal in elucidating how these modifications influence the pharmacological profile of the compounds.

Correlation of Substituent Effects with Biological Efficacy

Research has consistently demonstrated that the substituents at the 3- and 4-positions of the 1,2,5-oxadiazole ring play a critical role in modulating biological activity. Studies on various derivatives have provided valuable data correlating substituent effects with their efficacy against different biological targets.

A notable study on the antiplasmodial activity of 3,4-disubstituted 1,2,5-oxadiazoles revealed significant SAR trends. mdpi.com The investigation, which started with the lead compound 4-substituted 3-amino-1,2,5-oxadiazole, explored various acylamino analogs at the 3-position and different aromatic substituents at the 4-position. The results highlighted that both antiplasmodial activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. mdpi.com

For instance, derivatives with a 4-(3,4-dialkoxyphenyl) substitution at the 4-position showed a significant positive impact on both activity and cytotoxicity. mdpi.com Specifically, the compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide demonstrated high in vitro activity against the chloroquine-sensitive strain of P. falciparum with a very promising selectivity index. mdpi.com This suggests that the presence of electron-donating alkoxy groups on the phenyl ring at the 4-position is beneficial for activity.

Conversely, the introduction of nitro groups on the phenyl ring at the 4-position led to increased activity compared to their amino-substituted counterparts, although this was often accompanied by lower selectivity. mdpi.com The position of the nitro group was also crucial, with 4-nitrophenyl derivatives generally being more active than their 3-substituted analogs. mdpi.com

The following interactive data table summarizes the structure-activity relationship of selected 3,4-disubstituted 1,2,5-oxadiazole derivatives against Plasmodium falciparum.

| Compound ID | R1 (Substituent at position 3) | R2 (Substituent at position 4) | PfNF54 IC50 (µM) | Selectivity Index (SI) |

| 38 | 3-Methylbenzamido | 4-Nitrophenyl | 0.323 | 10.37 |

| 53 | 3-Methylbenzamido | 4-Nitrophenyl | Sub-micromolar | 3.504 - 10.37 |

| 51 | 3-Methylbenzamido | 3-Ethoxy-4-methoxyphenyl | 0.034 | 1526 |

| 52 | 3-Methylbenzamido | 4-Ethoxy-3-methoxyphenyl | 0.275 | - |

| 55-59 | 3-Methylbenzamido | 4-Aminophenyl | 3.136 - 53.70 | ≤ 31.54 |

| 60-63 | 3-Methylbenzamido | 3-Aminophenyl | > 3.136 | ≤ 31.54 |

In the context of anticancer activity, derivatives of the 1,2,5-oxadiazole scaffold have also shown promise. For example, pyrrole-substituted 1,2,5-oxadiazoles have been found to inhibit the proliferation of human cancer cell lines. Furthermore, certain 3,4-disubstituted-1,2,5-oxadiazoles have demonstrated significant inhibitory values against STAT3, a key target in cancer therapy.

Pharmacophore Identification and Refinement

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a biological response. Identifying and refining the pharmacophore of 4-Methoxy-1,2,5-oxadiazol-3-amine derivatives is a critical step in designing more effective and selective inhibitors.

Based on the available SAR data, a general pharmacophore model for biologically active 1,2,5-oxadiazole derivatives can be proposed. The key features of this model include:

A central 1,2,5-oxadiazole ring: This heterocyclic core acts as a scaffold, positioning the essential substituents in the correct orientation for target binding.

A hydrogen bond donor: The amino group at the 3-position is a crucial hydrogen bond donor, likely interacting with key residues in the active site of target enzymes or receptors.

A substituted aryl or heteroaryl group at the 4-position: This group significantly influences the potency and selectivity of the compound. The nature and substitution pattern of this aromatic ring are critical for optimizing interactions with the target, which can include hydrophobic interactions and additional hydrogen bonds. For instance, the presence of alkoxy groups on a phenyl ring at this position has been shown to enhance biological activity.

The refinement of this pharmacophore model is an ongoing process. For instance, the development of GSK269962A, a potent Rho kinase inhibitor, highlights the versatility of the 4-amino-1,2,5-oxadiazol-3-amine scaffold in drug design. Further computational studies, such as quantitative structure-activity relationship (QSAR) and molecular docking, are essential to refine the pharmacophore model, providing a more detailed understanding of the molecular interactions and guiding the synthesis of next-generation inhibitors with improved therapeutic profiles.

Medicinal Chemistry and Drug Discovery Applications

4-Methoxy-1,2,5-oxadiazol-3-amine as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the development of a variety of therapeutic agents. The 1,2,5-oxadiazole ring system, the core of 4-Methoxy-1,2,5-oxadiazol-3-amine, is increasingly recognized as such a scaffold. nih.govscilit.com This is attributed to its distinct physicochemical properties, including its planarity, which facilitates stacking interactions with biological macromolecules, and its hydrogen bonding capabilities.

The 4-Methoxy-1,2,5-oxadiazol-3-amine structure incorporates both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the methoxy (B1213986) group and the oxadiazole ring nitrogens), as well as a lipophilic methoxy group. This combination of features allows for diverse interactions with biological targets, making it an attractive starting point for rational drug design. The oxadiazole ring is also relatively stable metabolically, a desirable characteristic for drug candidates. nih.gov

Bioisosterism and Scaffold Hopping Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design. "Scaffold hopping" is a computational chemistry strategy that aims to identify novel molecular backbones (scaffolds) that can serve as effective substitutes for existing ones, often leading to improved properties or novel intellectual property.

The 1,2,5-Oxadiazole Moiety as a Carboxylic Acid Bioisostere

A significant application of the 1,2,5-oxadiazole ring in medicinal chemistry is its use as a bioisostere for the carboxylic acid functional group. Specifically, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been investigated as a non-classical bioisostere of the carboxyl group. This is due to its similar acidity and ability to participate in comparable electrostatic and hydrogen bonding interactions.

This bioisosteric replacement has been successfully applied in the design of analogues of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. The resulting compounds have demonstrated activity at their respective receptors, validating the utility of the 1,2,5-oxadiazole scaffold in mimicking the function of a carboxylic acid while potentially offering advantages in terms of membrane permeability and metabolic stability.

Development of Novel Therapeutic Agents

The versatile 1,2,5-oxadiazole scaffold has been incorporated into a variety of molecules with therapeutic potential. While specific research on 4-Methoxy-1,2,5-oxadiazol-3-amine is still emerging, the broader class of 1,2,5-oxadiazole derivatives has shown significant promise in several therapeutic areas.

Advancements in Anti-inflammatory Agents

Derivatives of the 1,2,5-oxadiazole scaffold have been investigated for their anti-inflammatory properties. researcherslinks.com Research into novel 1,2,5-oxadiazole-sulfonamide hybrids has demonstrated significant anti-inflammatory potential in in vivo models. researcherslinks.com Certain compounds from this class exhibited anti-inflammatory activity comparable or superior to standard drugs like celecoxib and indomethacin. researcherslinks.com

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. The structural features of the 1,2,5-oxadiazole ring can be tailored to optimize these interactions.

Table 1: In Vivo Anti-inflammatory Activity of Representative 1,2,5-Oxadiazole Derivatives

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

|---|---|---|---|

| 4g (a 1,2,5-oxadiazole-sulfonamide hybrid) | 10 | > Indomethacin | researcherslinks.com |

Contributions to Anticancer Drug Development

The 1,2,5-oxadiazole scaffold is a component of numerous compounds investigated for their anticancer activity. nih.govnih.gov The antiproliferative effects of these derivatives have been observed across a range of cancer cell lines. iiarjournals.org One area of investigation has been the development of 1,2,5-oxadiazole derivatives as inhibitors of topoisomerase I, an enzyme crucial for DNA replication in cancer cells. iiarjournals.org

While specific data for 4-Methoxy-1,2,5-oxadiazol-3-amine from peer-reviewed literature is limited, the general promise of the scaffold is evident. The ability to modify the substituents on the 1,2,5-oxadiazole ring allows for the fine-tuning of activity against specific cancer targets.

Table 2: Anticancer Activity of Representative 1,2,5-Oxadiazole Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Modified 1,2,5-oxadiazole scaffold | HCT-116 (colorectal carcinoma) | Cytotoxicity | iiarjournals.org |

Innovations in Antimicrobial and Antibacterial Agents

The search for novel antimicrobial and antibacterial agents is a critical area of research, and the 1,2,5-oxadiazole scaffold has been explored for this purpose. benthamdirect.com Various derivatives have demonstrated activity against a spectrum of bacterial and fungal pathogens. eurekaselect.com The mechanism of action for these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms.

The structural versatility of the 1,2,5-oxadiazole ring allows for the synthesis of large libraries of compounds for screening against different microbial strains, facilitating the discovery of new lead compounds for antibiotic development.

Applications in Peptidomimetics and Unnatural Amino Acid Conjugates

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. The structure of 4-Methoxy-1,2,5-oxadiazol-3-amine, with its amino group, presents the possibility of its use as a novel building block in the synthesis of peptidomimetics and as an unnatural amino acid conjugate.

While there is no direct evidence in the scientific literature of 4-Methoxy-1,2,5-oxadiazol-3-amine being used for this purpose, its chemical nature allows for such theoretical applications. The amino group can be acylated to form amide bonds, a fundamental linkage in peptides. By incorporating the 4-methoxy-1,2,5-oxadiazole moiety, novel structural and conformational properties could be introduced into a peptide backbone.

The oxadiazole ring can act as a bioisosteric replacement for a peptide bond, offering a more rigid and metabolically stable alternative. This rigidity can be advantageous in locking a peptide into a specific conformation required for binding to its biological target.

Hypothetical Incorporation into a Peptide Chain:

The primary amine of 4-Methoxy-1,2,5-oxadiazol-3-amine could be protected and the molecule could be functionalized with a carboxylic acid group, thereby creating an unnatural amino acid. This novel amino acid could then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptide would contain the unique 4-methoxy-1,2,5-oxadiazole side chain, which could introduce novel interactions with the target receptor or enzyme.

The ability to genetically encode unnatural amino acids into proteins is a powerful tool in protein engineering and drug discovery nih.govnih.gov. While the machinery for incorporating 4-Methoxy-1,2,5-oxadiazol-3-amine-based unnatural amino acids would need to be developed, this approach could enable the site-specific introduction of this unique chemical entity into proteins, allowing for the study of protein structure and function in new ways.

Lead Compound Identification, Optimization, and Preclinical Evaluation

The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows a desired biological activity and serves as a starting point for further chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The 1,2,5-oxadiazole scaffold has been a fruitful source of lead compounds in various therapeutic areas.

While specific preclinical data for 4-Methoxy-1,2,5-oxadiazol-3-amine is not extensively documented in the public domain, the general pathway for a compound of this nature would involve a series of well-defined steps.

Lead Compound Identification:

A compound like 4-Methoxy-1,2,5-oxadiazol-3-amine might be identified through high-throughput screening of a chemical library against a specific biological target, such as MAO. Alternatively, it could be designed based on the known pharmacophore of existing inhibitors, where the oxadiazole ring serves as a key structural element.

Lead Optimization:

Once identified as a lead, 4-Methoxy-1,2,5-oxadiazol-3-amine would undergo a process of lead optimization. This involves the synthesis of a series of analogues where the methoxy and amino groups, as well as the oxadiazole ring itself, are systematically modified. For example, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to probe the electronic requirements for activity. The amino group could be acylated or alkylated to explore the impact on binding and solubility.

Table 2: General Steps in Preclinical Evaluation

| Stage | Key Activities |

| In Vitro Studies | - Enzyme inhibition assays (e.g., against MAO-A and MAO-B) - Cell-based assays to determine cellular potency and cytotoxicity - Receptor binding assays |

| Pharmacokinetics (ADME) | - Determination of Absorption, Distribution, Metabolism, and Excretion properties - In vitro metabolic stability studies (e.g., using liver microsomes) - In vivo pharmacokinetic studies in animal models |

| In Vivo Efficacy Studies | - Evaluation of the compound's therapeutic effect in animal models of disease (e.g., models of depression or Parkinson's disease for an MAO inhibitor) |

The preclinical evaluation of any promising derivative of 4-Methoxy-1,2,5-oxadiazol-3-amine would be a comprehensive undertaking to establish its potential as a drug candidate before it could be considered for clinical trials in humans mdpi.comnih.gov.

Advanced Applications and Industrial Relevance

Role in Materials Science and Polymer Chemistry

The distinct properties of the 1,2,5-oxadiazole ring system, particularly when functionalized with amino and methoxy (B1213986) groups, have drawn attention in the field of materials science.

4-Methoxy-1,2,5-oxadiazol-3-amine is utilized in the development of novel materials and polymers, where its chemical structure contributes to creating products with enhanced thermal stability and flame resistance. The effectiveness of nitrogen-containing compounds as flame retardants is a well-established principle in polymer chemistry. The furazan (B8792606) ring, with its high nitrogen content and positive enthalpy of formation, is particularly notable. mdpi.com During decomposition at elevated temperatures, the furazan ring can break down to release nitrogen gas, which is harmless to the environment. mdpi.com This release of non-combustible gas serves a critical flame-retardant function by diluting the concentration of flammable gases and oxygen in the vicinity of the polymer, thereby inhibiting the combustion cycle. This gas-phase mechanism helps to quench the flame and slow the spread of fire.

Table 1: Flame Retardant Mechanisms of Nitrogen-Based Compounds

| Mechanism Type | Description | Role of 4-Methoxy-1,2,5-oxadiazol-3-amine |

|---|---|---|

| Gas Phase Inhibition | At combustion temperatures, the compound decomposes and releases non-flammable gases (e.g., N₂). | The furazan ring acts as a source of nitrogen gas, which dilutes the fuel/oxygen mixture and cools the flame front. mdpi.com |

| Condensed Phase Charring | The compound promotes the formation of a stable, insulating char layer on the polymer surface. | While not its primary mechanism, the heterocyclic structure can contribute to char formation, creating a barrier that limits fuel release and heat transfer. |

Applications in Agrochemical Development

While the isomeric 1,3,4-oxadiazole (B1194373) ring is a well-known scaffold in agricultural chemicals, the direct application of 4-Methoxy-1,2,5-oxadiazol-3-amine is less documented. However, the known bioactivity of the oxadiazole class suggests potential avenues for development.

The 1,3,4-oxadiazole core is present in various commercial agrochemicals, where it imparts potent herbicidal, fungicidal, and insecticidal properties. mdpi.com For instance, effective herbicides have been developed by combining the 1,3,4-oxadiazole moiety with other chemical groups to target specific weeds. mdpi.com Although direct evidence for the use of 4-Methoxy-1,2,5-oxadiazol-3-amine in commercial agrochemicals is not prominent, its structural similarity to these active compounds indicates its potential as a building block for new classes of crop protection agents. The exploration of 1,2,5-oxadiazole derivatives in this field remains an area for future research.

Potential in Optoelectronic Materials and Devices

Oxadiazole derivatives are a cornerstone in the field of organic electronics, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs). tcichemicals.com These devices rely on thin layers of organic molecules to inject charge and generate light. unistra.fr The efficiency of OLEDs depends heavily on the properties of the materials used in their construction, such as their ability to transport electrons and holes. nih.gov

While the most commonly used oxadiazole derivatives in OLEDs are based on the 1,3,4-oxadiazole isomer, which is known for its excellent electron transport properties, the fundamental electronic characteristics of the oxadiazole ring suggest a broader potential. tcichemicals.com The incorporation of oxadiazole units into polymers and small molecules can yield materials with high photoluminescence quantum yields and superior thermal stability, which are critical for the performance and longevity of electronic devices like OLEDs. rsc.org The specific compound 4-Methoxy-1,2,5-oxadiazol-3-amine, as a member of this class, represents a candidate for exploration in the design of new host or electron-transport materials for next-generation optoelectronic applications.

Utilisation as Precursors for High-Energy Materials

The high nitrogen content and positive heat of formation of the furazan (1,2,5-oxadiazole) ring make it an ideal structural motif for high-energy density materials (HEDMs). mdpi.comchemistry-chemists.com Aminofurazans, such as 4-Methoxy-1,2,5-oxadiazol-3-amine, are particularly valuable as precursors in the synthesis of advanced explosives and propellants. chemistry-chemists.comtandfonline.com

Table 2: Performance of Energetic Materials Derived from Aminofurazan Precursors

| Compound Name | Precursor Type | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| ADAAF (bis[4-aminofurazanyl-3-azoxy]azofurazan) | Aminofurazan | ~1.8 (at 94% TMD) | 7,880 (measured) | 29.9 (measured) |

| Energetic MOF (Compound 2) | 3,4-Diaminofurazan (B49099) | 2.016 | 9,405 (calculated) | 46.64 (calculated) |

| Compound 100 | 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan | 2.12 | 10,114 (calculated) | Not Reported |

| Compound 102 | 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan | 1.92 | 9,240 (calculated) | Not Reported |

Data sourced from references rsc.orgnih.govtandfonline.com. Performance characteristics can be either measured experimentally or calculated using specialized software.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Methoxy-1,2,5-oxadiazol-3-amine |

| 1,2,5-Oxadiazole (Furazan) |

| 1,3,4-Oxadiazole |

| Nitrogen |

| 3,4-Diaminofurazan |

| 3-amino-4-cyanofurazan |

| FOF-2 (3,3-dicyanodifurazan ether) |

| ADAAF (bis[4-aminofurazanyl-3-azoxy]azofurazan) |

| 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl) furazan |

| HMX |

Future Research Directions and Overarching Challenges

Discovery and Elucidation of Novel Biological Targets and Mechanisms

A primary focus for future research will be the identification and validation of novel biological targets for 4-Methoxy-1,2,5-oxadiazol-3-amine and its analogs. While the oxadiazole class of compounds is known for a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific molecular interactions of this particular compound are not fully understood. nih.gov Understanding the precise mechanism of action is crucial for its development as a therapeutic agent.

Future investigations should employ a multi-pronged approach, combining high-throughput screening against diverse target panels with sophisticated chemoproteomics techniques to identify direct binding partners within the cell. Elucidating the downstream signaling pathways affected by the compound will provide a comprehensive understanding of its pharmacological effects. This knowledge will be instrumental in identifying potential therapeutic indications and predicting possible off-target effects.

Rational Design and Synthesis of Highly Potent and Selective Derivatives

Building upon a deeper understanding of its biological targets, the rational design and synthesis of more potent and selective derivatives of 4-Methoxy-1,2,5-oxadiazol-3-amine will be a key endeavor. Structure-activity relationship (SAR) studies will be crucial in guiding the chemical modifications of the core scaffold. nih.govresearchgate.net By systematically altering the substituents on the oxadiazole ring, researchers can optimize the compound's affinity and selectivity for its intended target. nih.gov

For instance, modifications to the methoxy (B1213986) group or the amine functionality could significantly impact the molecule's electronic and steric properties, thereby influencing its binding characteristics. The synthesis of a diverse library of derivatives will be essential for exploring the chemical space around the 4-Methoxy-1,2,5-oxadiazol-3-amine core and identifying candidates with improved pharmacological profiles.

Table 1: Potential Modifications for Derivative Synthesis

| Modification Site | Potential Substituents | Desired Outcome |

| Methoxy Group | Alkoxy chains of varying lengths, cyclic ethers, electron-withdrawing/donating groups | Enhanced target binding, improved pharmacokinetic properties |

| Amine Group | Acylation, alkylation, formation of amides or sulfonamides | Increased potency, modulation of solubility and bioavailability |

| Oxadiazole Ring | Introduction of various aryl or heterocyclic groups | Altered target specificity, exploration of new biological activities |

Integration of Advanced Computational Modeling and Predictive Analytics

The integration of advanced computational modeling and predictive analytics will be indispensable in accelerating the drug discovery and development process for 4-Methoxy-1,2,5-oxadiazol-3-amine derivatives. In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. nih.gov

These computational tools can be used to predict the affinity of novel derivatives before their synthesis, thereby prioritizing the most promising candidates and reducing the time and resources required for experimental studies. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the derivatives with their biological activities, enabling the prediction of the potency of yet-to-be-synthesized compounds. nih.gov

Exploration of Sustainable and Scalable Synthetic Methodologies

As research progresses towards potential clinical applications, the development of sustainable and scalable synthetic methodologies for 4-Methoxy-1,2,5-oxadiazol-3-amine and its derivatives will become increasingly important. Traditional synthetic routes for oxadiazoles (B1248032) can sometimes involve harsh reagents and reaction conditions. jchemrev.com

Future efforts should focus on developing "green" synthetic approaches that utilize environmentally friendly solvents, catalysts, and energy sources. uowasit.edu.iq Methodologies such as microwave-assisted synthesis and flow chemistry could offer significant advantages in terms of reaction efficiency, scalability, and reduced environmental impact. jchemrev.comwisdomlib.org The development of one-pot synthesis protocols would also be highly desirable to streamline the production process. jchemrev.com

Development of Multifunctional Compounds Incorporating the 4-Methoxy-1,2,5-oxadiazol-3-amine Core

The 4-Methoxy-1,2,5-oxadiazol-3-amine scaffold can serve as a building block for the development of multifunctional or hybrid compounds. mdpi.com By combining this core with other pharmacophores, it may be possible to create novel therapeutic agents that can simultaneously modulate multiple biological targets. This approach, known as polypharmacology, is gaining traction as a strategy for treating complex diseases such as cancer and neurodegenerative disorders.

For example, hybrid molecules incorporating the 4-Methoxy-1,2,5-oxadiazol-3-amine core could be designed to target both a specific enzyme and a receptor involved in a particular disease pathway. mdpi.com This could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Addressing Challenges in Drug Resistance and Improving Therapeutic Indices

A significant hurdle in the development of new therapeutic agents is the emergence of drug resistance. nih.gov Future research on 4-Methoxy-1,2,5-oxadiazol-3-amine derivatives must proactively address this challenge. This involves investigating the potential mechanisms by which cells might develop resistance to these compounds and designing strategies to overcome them.

Furthermore, improving the therapeutic index—the ratio of the toxic dose to the therapeutic dose—is paramount for the clinical success of any drug candidate. mdpi.com This will necessitate a careful balance between enhancing the potency of the derivatives against their intended targets and minimizing their toxicity towards healthy cells. Detailed preclinical studies will be essential to evaluate the safety and efficacy of the most promising compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-1,2,5-oxadiazol-3-amine and its derivatives?

- Answer : Key routes include:

- Diazotization/azo coupling : Used for synthesizing aryl-substituted oxadiazoles (e.g., 4-phenyl derivatives via tandem sequences) .

- Paal-Knorr reaction : Selective introduction of heterocyclic substituents at the 4-position, as demonstrated for pyrrolyl-oxadiazole derivatives .

- Reductive methods : Reduction of nitro precursors using agents like stannous chloride in acetic acid, as shown for high-purity oxadiazole-amine derivatives .

- Methodological Note: Optimize reaction conditions (solvent, temperature) to enhance yield and purity, particularly for methoxy group stability.

Q. What spectroscopic and crystallographic techniques are critical for characterizing 4-Methoxy-1,2,5-oxadiazol-3-amine?

- Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding in oxadiazole-amine frameworks) .

- NMR/IR spectroscopy : Confirms substitution patterns (e.g., methoxy vs. methyl groups) and hydrogen-bonding networks .

- Elemental analysis and HPLC : Validates purity (>99%) and stoichiometry .

Q. How do structural features of 4-Methoxy-1,2,5-oxadiazol-3-amine influence its reactivity?

- Answer :

- The methoxy group acts as an electron-donating substituent, altering electronic density on the oxadiazole ring and influencing nucleophilic/electrophilic reactivity.

- Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal structures and may affect solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Methoxy-1,2,5-oxadiazol-3-amine derivatives with tailored properties?

- Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., bandgap, charge distribution) and stability under thermal/mechanical stress .